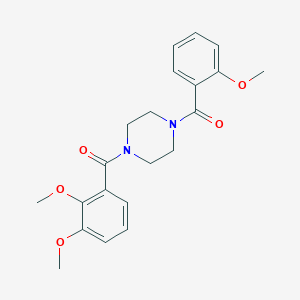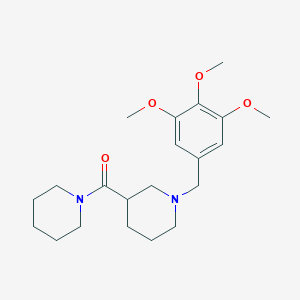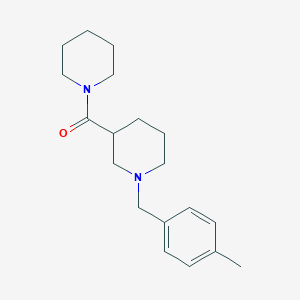![molecular formula C17H26BrN3 B247370 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2001 by researchers at GlaxoSmithKline as a potential treatment for drug addiction and other psychiatric disorders. Since then, BRL-15572 has been the subject of numerous scientific studies, which have shed light on its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine works by selectively blocking the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward and motivation, and is thought to play a role in addiction. By blocking the D3 receptor, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine reduces the rewarding effects of drugs of abuse, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a number of biochemical and physiological effects. It selectively blocks the dopamine D3 receptor, but does not affect other dopamine receptors. It has also been shown to have minimal effects on other neurotransmitter systems, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other receptors or neurotransmitter systems. However, one limitation is that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. One area of interest is its potential use as a treatment for drug addiction. Further studies are needed to determine its effectiveness in humans, as well as its potential side effects.
Another area of interest is the role of the dopamine D3 receptor in psychiatric disorders. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can selectively block this receptor, which may have implications for the treatment of disorders such as schizophrenia and bipolar disorder. Further research is needed to determine the potential benefits and risks of this approach.
In conclusion, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine is a selective antagonist of the dopamine D3 receptor that has been the subject of numerous scientific studies. Its synthesis, mechanism of action, and potential applications have been explored in detail. While there are still many unanswered questions about its effectiveness and safety, 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine holds promise as a potential treatment for drug addiction and other psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperazine to form 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine. The synthesis of 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been optimized over the years, resulting in higher yields and greater purity.
Applications De Recherche Scientifique
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. Studies have shown that 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine can reduce drug-seeking behavior in animal models, suggesting that it may be effective in humans as well.
Another area of research has focused on the role of the dopamine D3 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. 1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine has been shown to selectively block the D3 receptor, which may have implications for the treatment of these disorders.
Propriétés
Nom du produit |
1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine |
|---|---|
Formule moléculaire |
C17H26BrN3 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H26BrN3/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)14-15-2-4-16(18)5-3-15/h2-5,17H,6-14H2,1H3 |
Clé InChI |
WRCCHPNXJISSST-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)




![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)


![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-{[1-(2-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247309.png)